6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Phenoxy and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate phenol or aniline derivatives are used.
Formation of the Carbamothioamide Group: This step involves the reaction of the intermediate with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in binding to these targets, while the tetrahydroisoquinoline core provides structural stability. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The presence of the carbamothioamide group in 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research.
Properties
Molecular Formula |
C27H30N2O5S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H30N2O5S/c1-30-20-7-5-19(6-8-20)28-27(35)29-14-13-18-15-25(32-3)26(33-4)16-23(18)24(29)17-34-22-11-9-21(31-2)10-12-22/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,28,35) |
InChI Key |
JADOGVKZCRUUTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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